molecular formula C12H16Cl2N2O3S B6626455 N-[2-[(2,4-dichlorophenyl)methyl-methylsulfonylamino]ethyl]acetamide

N-[2-[(2,4-dichlorophenyl)methyl-methylsulfonylamino]ethyl]acetamide

Cat. No.: B6626455
M. Wt: 339.2 g/mol
InChI Key: IBLJLIJMFYHGHO-UHFFFAOYSA-N
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Description

N-[2-[(2,4-dichlorophenyl)methyl-methylsulfonylamino]ethyl]acetamide is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure comprises a dichlorophenyl group, a methylsulfonylamino group, and an acetamide group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2,4-dichlorophenyl)methyl-methylsulfonylamino]ethyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,4-dichlorobenzyl chloride: This intermediate is synthesized by chlorinating 2,4-dichlorotoluene.

    Formation of 2,4-dichlorobenzyl methyl sulfone: The 2,4-dichlorobenzyl chloride is reacted with dimethyl sulfoxide (DMSO) under basic conditions to form the methyl sulfone derivative.

    Amidation reaction: The 2,4-dichlorobenzyl methyl sulfone is then reacted with ethylenediamine to form the sulfonylamino intermediate.

    Acetylation: Finally, the sulfonylamino intermediate is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2,4-dichlorophenyl)methyl-methylsulfonylamino]ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-[(2,4-dichlorophenyl)methyl-methylsulfonylamino]ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[(2,4-dichlorophenyl)methyl-methylsulfonylamino]ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonylamino group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the dichlorophenyl group may enhance the compound’s binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2,4-dichlorophenyl)ethyl]acetamide: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.

    N-[2-(2,4-dichlorophenyl)methylamino]ethyl]acetamide:

Uniqueness

N-[2-[(2,4-dichlorophenyl)methyl-methylsulfonylamino]ethyl]acetamide is unique due to the presence of both the dichlorophenyl and methylsulfonylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[2-[(2,4-dichlorophenyl)methyl-methylsulfonylamino]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2O3S/c1-9(17)15-5-6-16(20(2,18)19)8-10-3-4-11(13)7-12(10)14/h3-4,7H,5-6,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLJLIJMFYHGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN(CC1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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